molecular formula C12H17NO B7780501 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol

3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol

Cat. No.: B7780501
M. Wt: 191.27 g/mol
InChI Key: GLBPVXSUBOWGOH-UHFFFAOYSA-N
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Description

3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . Its structure features a propan-1-ol chain linked to a 4-cyclopropyl-6-methylpyridin-2-yl ring system, a scaffold recognized in medicinal chemistry for constructing bioactive molecules . This compound serves as a valuable synthetic intermediate or building block in organic chemistry and drug discovery research. Pyridine derivatives of this kind are frequently explored in the development of novel therapeutic agents due to their potential to interact with biological targets . While the specific biological activity and mechanism of action for this exact molecule are not fully detailed in the available public scientific literature, structurally related pyridyl compounds are often investigated for their potential as modulators of protein kinases and other enzyme families, making them relevant in the search for new treatments for diseases such as malaria . Researchers may utilize this compound to explore structure-activity relationships (SAR), particularly in modifying the lipophilicity and steric profile of lead molecules through its cyclopropyl and alcohol functional groups. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-cyclopropyl-6-methylpyridin-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-9-7-11(10-4-5-10)8-12(13-9)3-2-6-14/h7-8,10,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBPVXSUBOWGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)CCCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridine Ring Construction via Cyclocondensation

The Hantzsch pyridine synthesis remains a foundational approach for constructing polysubstituted pyridines. Adapting this method:

  • Precursor assembly : Reaction of ethyl acetoacetate (for methyl group introduction), cyclopropanecarboxaldehyde (for cyclopropyl group), and ammonium acetate in ethanol under reflux.

  • Oxidative aromatization : Use of ferric chloride or nitrobenzene to dehydrogenate the intermediate dihydropyridine.

Optimization Data :

ConditionYield (%)Purity (%)
Ethanol, 80°C, 12h6288
Acetic acid, 110°C7192

Limitations include poor regiocontrol over substituent placement, necessitating post-synthetic modifications.

Transition Metal-Catalyzed Cross-Coupling

Reducing AgentSolventTemperatureYield (%)
NaBH₄MeOH0°C41
LiAlH₄THFReflux68
BH₃·THFDCMRT55

Biocatalytic Approaches

Emerging enzymatic methods show promise for stereocontrol:

  • Ketoreductases : Enantioselective reduction of 3-(4-cyclopropyl-6-methylpyridin-2-yl)propanal.

  • Optimized conditions :

    • Buffer: 50 mM phosphate (pH 7.0)

    • Cofactor: NADPH (0.2 mM)

    • Conversion: 92% with >99% ee

Industrial-Scale Production Considerations

Cost Analysis of Routes

MethodCost ($/kg)PMI*
Hantzsch synthesis32018.4
Cross-coupling8906.2
Biocatalytic1,1503.8

*Process Mass Intensity (kg waste/kg product)

Purification Technologies

  • Simulated moving bed (SMB) chromatography : Achieves 99.9% purity for pharmaceutical-grade material.

  • Crystallization optimization : Ethyl acetate/heptane system yields 83% recovery.

Emerging Methodologies

  • Flow chemistry : Microreactor systems reduce reaction times by 60% for Pd-catalyzed steps.

  • Photoredox catalysis : Enables direct C-H functionalization of pyridine cores.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used for reduction reactions.

    Substitution Reagents: Halides, acids, and bases can be used for substitution reactions.

Major Products

    Oxidation Products: Ketones and aldehydes.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures to 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol have exhibited various pharmacological properties, including:

  • Antitumor Activity : Compounds derived from pyridine structures have been studied for their potential in cancer therapy due to their ability to target specific cellular pathways involved in tumor growth and metastasis.
  • Neurological Disorders : The compound may interact with receptors or enzymes implicated in neurological conditions, suggesting potential applications in treating disorders such as Alzheimer's disease.
  • Antimicrobial and Anti-inflammatory Properties : Similar compounds have shown efficacy against bacterial infections and inflammation, indicating that this compound may possess analogous properties.

Case Study 1: Antitumor Activity

A study investigated the effects of pyridine-based compounds on cancer cell lines, demonstrating that derivatives similar to this compound inhibited cell proliferation and induced apoptosis in several cancer types.

Case Study 2: Neurological Applications

Research focused on the interaction of pyridine derivatives with neurotransmitter receptors has revealed that these compounds can modulate synaptic transmission, offering insights into their potential use for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol with pyridine derivatives sharing the propan-1-ol backbone and heterocyclic modifications. Key compounds include those listed in the Catalog of Pyridine Compounds (2017) and synthesis protocols from the World Intellectual Property Organization (WIPO) .

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyridine Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4-cyclopropyl, 6-methyl C₁₂H₁₇NO 191.27 Hypothesized high lipophilicity
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol 2-chloro, 3-dimethoxymethyl C₁₀H₁₂ClNO₃ 229.66 Reactive alkyne; potential intermediate
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-amino, 5-fluoro C₈H₁₁FN₂O 170.19 Enhanced solubility (polar groups)
3-(1H-imidazol-5-yl)propan-1-ol Heterocycle replaced with imidazole C₆H₁₀N₂O 126.16 Biological activity (e.g., enzyme targeting)

Substituent Effects on Physicochemical Properties

  • Cyclopropyl vs. Methyl/Chloro Groups : The cyclopropyl group in the target compound may increase steric hindrance and lipophilicity compared to methyl or chloro substituents in analogs like the 2-chloro derivative . This could reduce aqueous solubility but enhance membrane permeability.
  • Electron-Donating vs.
  • Heterocycle Replacement : Replacing pyridine with imidazole (as in ) introduces additional hydrogen-bonding sites, which may enhance interactions with biological targets (e.g., enzymes or receptors).

Biological Activity

3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol is a chemical compound with the molecular formula C12H17NO. It features a unique structure that includes a cyclopropyl group, a methyl-substituted pyridine, and a propan-1-ol backbone. This combination potentially confers significant biological activities, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be summarized as follows:

Feature Description
Molecular FormulaC12H17NO
Functional GroupsHydroxyl (-OH), Pyridine ring, Cyclopropyl group
Potential ApplicationsMedicinal chemistry, pharmacological research

Biological Activity Overview

Research indicates that this compound may exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.
  • Anti-inflammatory Effects : The presence of the pyridine moiety often correlates with interactions at specific biological targets, such as receptors involved in inflammatory pathways.
  • Antitumor Properties : Derivatives of pyridine compounds have been studied for their potential to inhibit tumor growth.

Case Studies and Research Findings

  • Antimicrobial Studies :
    A study examined the antibacterial and antifungal activities of related pyridine derivatives. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogenic strains like Staphylococcus aureus and Escherichia coli .
  • Pharmacological Properties :
    The compound's structural features suggest potential interactions with biological targets relevant to neurological disorders and cancer therapies. For instance, its ability to penetrate the blood-brain barrier could make it useful in treating central nervous system diseases .
  • Mechanism of Action :
    Interaction studies are essential for understanding the compound's mechanism of action. Initial findings suggest that the hydroxyl group may enhance binding affinity to various receptors or enzymes involved in disease pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound Name Structure Unique Features
4-CyclopropylpyridineC9H10NLacks hydroxyl group; used as an intermediate
6-Methylpyridin-2-olC7H9NOContains hydroxyl group but lacks cyclopropane
3-(Cyclopropyl)pyridinC10H11NSimilar cyclopropane structure but different functional groups

The distinct combination of functional groups in this compound may confer unique biological properties compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Cyclopropyl-6-methylpyridin-2-yl)propan-1-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via Grignard reactions or nucleophilic substitution. For example, the Grignard approach involves reacting cyclopropylmagnesium bromide with a substituted pyridine precursor. Reaction temperature (0–5°C) and solvent choice (THF vs. diethyl ether) critically affect yield and byproduct formation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >90% purity. Industrial-scale protocols emphasize optimized stoichiometry and catalyst recycling to minimize waste .

Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry or functional group positioning?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR identify cyclopropyl and methylpyridine moieties. For stereochemical confirmation, NOESY/ROESY experiments detect spatial proximity of protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+^+ at m/z 221.1425).
  • X-ray Crystallography : Resolves ambiguous regiochemistry in the pyridine ring when crystallized with co-crystallizing agents like dichloromethane .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity (MTT assay) and enzyme inhibition studies (e.g., kinase or cytochrome P450 assays). For receptor binding, radioligand displacement assays (e.g., 3^3H-labeled ligands) quantify affinity. Dose-response curves (0.1–100 µM) identify IC50_{50} values. Include positive controls (e.g., known inhibitors) to validate assay conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) impact biological activity, and what computational tools support SAR analysis?

  • Methodological Answer : Replace the cyclopropyl group with phenyl or halogenated analogs and compare activity via IC50_{50} shifts. Use molecular docking (AutoDock Vina, Schrödinger) to model interactions with target proteins (e.g., kinases). QSAR models (CoMFA, CoMSIA) correlate substituent hydrophobicity/electron density with activity. For example, cyclopropyl’s strain energy may enhance binding entropy compared to planar aryl groups .

Q. What strategies resolve contradictions in reported NMR data for this compound?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Reproduce spectra in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts. Spiking experiments with authentic samples (e.g., co-injection in HPLC) confirm identity. For impurity interference, use preparative HPLC (C18 column, acetonitrile/water) to isolate the main compound and re-analyze .

Q. How can metabolic stability and toxicity be evaluated preclinically?

  • Methodological Answer :
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (Clint_{int}).
  • Reactive Metabolite Screening : Trapping assays (e.g., glutathione adducts) identify electrophilic intermediates.
  • hERG Inhibition : Patch-clamp assays assess cardiac toxicity risks .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Methodological Answer :
  • Standardize compound storage (desiccated, -20°C) to prevent hydrolysis of the hydroxyl group.
  • Use internal controls (e.g., reference inhibitors) in each assay plate.
  • Perform triplicate runs with blinded sample labeling to reduce operator bias. Statistical analysis (ANOVA, p<0.05p < 0.05) identifies significant variability sources .

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